![molecular formula C18H13IN4O2S B8157681 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157681.png)
3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of iodine, pyrimidine, and toluene-4-sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups at the iodine position .
Scientific Research Applications
3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine: Lacks the toluene-4-sulfonyl group, which may affect its reactivity and applications.
5-Pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may influence its chemical properties and reactivity.
Uniqueness
The presence of both iodine and toluene-4-sulfonyl groups in 3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine makes it unique compared to similar compounds.
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonyl-5-pyrimidin-5-ylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN4O2S/c1-12-2-4-15(5-3-12)26(24,25)23-10-17(19)16-6-13(9-22-18(16)23)14-7-20-11-21-8-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLRAFLJPBFACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CN=CN=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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